molecular formula C22H21NO7 B6422356 methyl 4,5-dimethoxy-2-(7-methoxy-1-benzoxepine-4-amido)benzoate CAS No. 950381-97-2

methyl 4,5-dimethoxy-2-(7-methoxy-1-benzoxepine-4-amido)benzoate

Cat. No.: B6422356
CAS No.: 950381-97-2
M. Wt: 411.4 g/mol
InChI Key: HNPYMISMVPOHLQ-UHFFFAOYSA-N
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Description

Methyl 4,5-dimethoxy-2-(7-methoxy-1-benzoxepine-4-amido)benzoate is an organic compound with a complex structure that includes multiple methoxy groups and a benzoxepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,5-dimethoxy-2-(7-methoxy-1-benzoxepine-4-amido)benzoate typically involves multi-step organic reactions. One common method includes the formation of the benzoxepine ring through a cyclization reaction, followed by the introduction of methoxy groups via methylation reactions. The final step often involves the esterification of the benzoate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dimethoxy-2-(7-methoxy-1-benzoxepine-4-amido)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide are used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 4,5-dimethoxy-2-(7-methoxy-1-benzoxepine-4-amido)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 4,5-dimethoxy-2-(7-methoxy-1-benzoxepine-4-amido)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4,5-dimethoxy-2-(7-methoxy-1-benzoxepine-4-amido)benzoate: shares structural similarities with other methoxy-substituted benzoxepine derivatives.

    4,5-Dimethoxy-2-(7-methoxy-1-benzoxepine-4-amido)benzoic acid: is another related compound with similar functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Biological Activity

Methyl 4,5-dimethoxy-2-(7-methoxy-1-benzoxepine-4-amido)benzoate is a synthetic compound that has garnered attention in various fields of biological research, particularly for its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a benzoxepine core with methoxy and amido functional groups that are believed to contribute to its biological activity. The presence of these groups may enhance the compound's ability to interact with biological targets.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that play critical roles in disease pathways.
  • Receptor Modulation : It may interact with various receptors, altering their activity and leading to therapeutic effects.
  • Anti-inflammatory Effects : Similar compounds have shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines and pathways such as NF-κB .

Biological Activity Data

Research has indicated several biological activities associated with related compounds in the benzoxepine class, which may provide insights into the potential effects of this compound:

Activity Effect Reference
Anti-inflammatoryInhibition of NO and cytokines in RAW264.7 cells
AnticancerInduction of apoptosis in cancer cell lines
AntiviralInhibition of HBV replication

Case Studies and Research Findings

  • Anti-inflammatory Potential : A study on similar compounds demonstrated significant anti-inflammatory effects by reducing the levels of nitric oxide (NO) and pro-inflammatory cytokines in cell models . This suggests that this compound may exhibit comparable effects.
  • Anticancer Activity : Research on benzoxepine derivatives has shown promising results in inducing apoptosis in various cancer cell lines. For instance, compounds with similar structures have been noted for their ability to trigger programmed cell death through modulation of apoptotic pathways .
  • Antiviral Effects : Another study focused on benzamide derivatives revealed their potential as antiviral agents against Hepatitis B virus (HBV). These derivatives increased intracellular levels of APOBEC3G, which is known to inhibit HBV replication . This mechanism could be relevant for understanding the antiviral potential of this compound.

Properties

IUPAC Name

methyl 4,5-dimethoxy-2-[(7-methoxy-1-benzoxepine-4-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO7/c1-26-15-5-6-18-14(10-15)9-13(7-8-30-18)21(24)23-17-12-20(28-3)19(27-2)11-16(17)22(25)29-4/h5-12H,1-4H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNPYMISMVPOHLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC=CC(=C2)C(=O)NC3=CC(=C(C=C3C(=O)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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